

Application Note: The Michael Addition of Methyl Mercaptan to Acrolein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methylmercapto-	
	propionaldehyde	
Cat. No.:	B1268107	Get Quote

Introduction

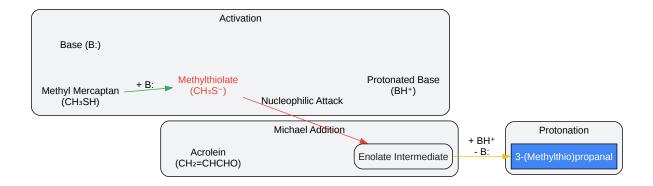
The reaction between methyl mercaptan (CH₃SH) and acrolein (CH₂=CHCHO) is a cornerstone of industrial organic synthesis, primarily utilized for the production of 3-(methylthio)propanal (MMP).[1][2] This product, also known as methional, is a critical intermediate in the large-scale synthesis of the essential amino acid D,L-methionine and its hydroxy analog, 2-hydroxy-4-(methylthio)butyric acid (MHA), both of which are widely used as supplements in animal feed. [1] The reaction proceeds via a classic conjugate addition mechanism known as the Michael addition. This application note provides a detailed overview of the reaction mechanism, experimental protocols for its execution and analysis, and a summary of relevant reaction parameters.

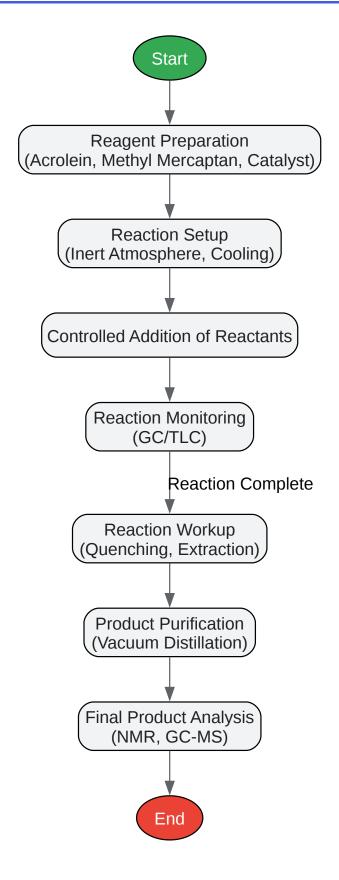
Reaction Mechanism

The synthesis of 3-(methylthio)propanal from methyl mercaptan and acrolein is a base-catalyzed Michael addition. In this reaction, the nucleophilic sulfur atom of methyl mercaptan adds to the β -carbon of the α,β -unsaturated aldehyde, acrolein.

The key steps of the mechanism are as follows:

• Deprotonation of the Thiol: A basic catalyst, such as triethylamine or pyridine, deprotonates the methyl mercaptan to form a highly nucleophilic methylthiolate anion.[1]




- Nucleophilic Attack: The methylthiolate anion attacks the electrophilic β-carbon of acrolein, which is part of a conjugated system. This leads to the breaking of the carbon-carbon double bond and the formation of a resonance-stabilized enolate intermediate.
- Protonation: The enolate intermediate is then protonated, typically by the protonated base catalyst or a protic solvent, to yield the final product, 3-(methylthio)propanal.

Computational studies have also suggested the possibility of a concerted mechanism where the addition and proton transfer occur in a single step, assisted by an auxiliary amine.[3] Under certain conditions, the product, 3-(methylthio)propanal, can further react with another molecule of methyl mercaptan to form a hemithioacetal, 1,3-bis(methylthio)-1-propanol, which exists in equilibrium with the reactants.[4]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US7119233B2 Method for preparing 3-(methylthio)propanal Google Patents [patents.google.com]
- 2. Methional Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Application Note: The Michael Addition of Methyl Mercaptan to Acrolein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268107#reaction-mechanism-of-methyl-mercaptan-and-acrolein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com